molecular formula C8H5IN2 B3098151 2-Iodoquinazoline CAS No. 1331850-55-5

2-Iodoquinazoline

Cat. No. B3098151
CAS RN: 1331850-55-5
M. Wt: 256.04 g/mol
InChI Key: FWMBEYDLDLJTDP-UHFFFAOYSA-N
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Description

2-Iodoquinazoline is a type of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazolines have a wide range of biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities .


Synthesis Analysis

Quinazolines can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . The synthesis of new quinazolinone derivatives with potent antimicrobial activity has been a subject of considerable research .


Molecular Structure Analysis

The molecular structure of this compound is C8H5IN2 . The new derivatives of iodoquinazoline were designed according to the target receptors’ structural requirements .


Chemical Reactions Analysis

Quinazolinones and quinazolines are noteworthy in medicinal chemistry due to their wide range of antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, antituberculosis properties, and their inhibitory effects on thymidylate synthase .

Advantages and Limitations for Lab Experiments

The advantages of using 2-iodoquinazoline in lab experiments include its high yield and purity, potent anticancer activity, and potential for the development of new anticancer drugs. However, there are some limitations to its use, including its toxicity and potential side effects, which need to be carefully evaluated in further studies.

Future Directions

There are several future directions for the research and development of 2-iodoquinazoline. These include:
1. Further studies to understand the mechanism of action of this compound in cancer cells and its potential for the development of new anticancer drugs.
2. Evaluation of the toxicity and potential side effects of this compound in preclinical and clinical studies.
3. Development of new synthetic methods for the preparation of this compound and its derivatives.
4. Investigation of the potential applications of this compound in other fields, such as organic synthesis and material science.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and organic synthesis. Its potent anticancer activity, mechanism of action, and biochemical and physiological effects make it a potential candidate for the development of new anticancer drugs. Further research is needed to fully understand its potential and limitations.

Scientific Research Applications

2-Iodoquinazoline has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also shows promising activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.

Safety and Hazards

The safety data sheet for 2-Iodoquinazoline indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2-iodoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMBEYDLDLJTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316241
Record name 2-Iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1331850-55-5
Record name 2-Iodoquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331850-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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